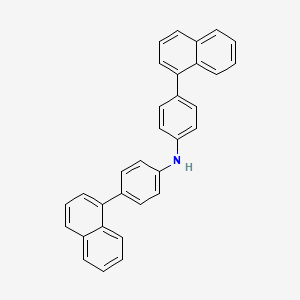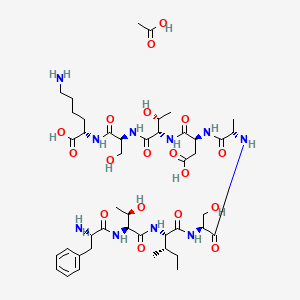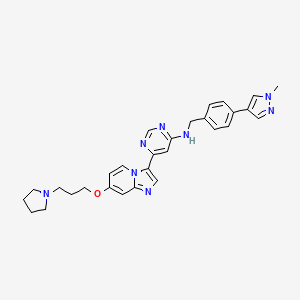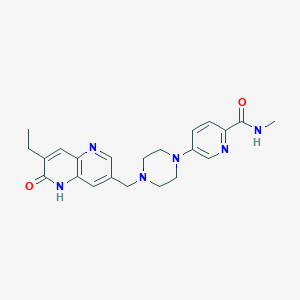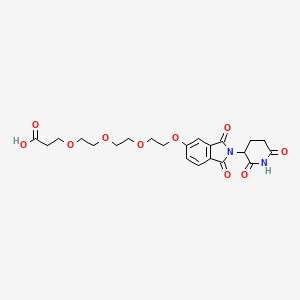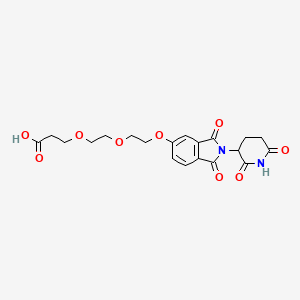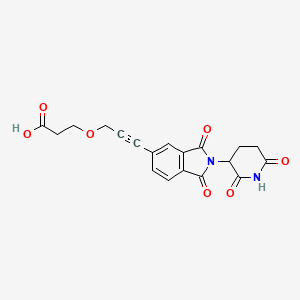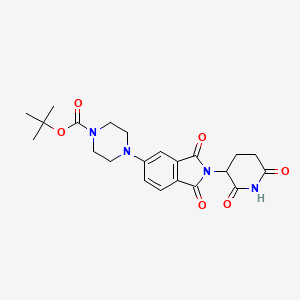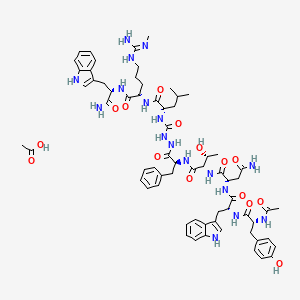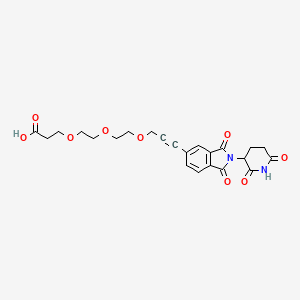
Thalidomide-Propargyne-PEG3-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-Propargyne-PEG3-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-Propargyne-PEG3-COOH is synthesized by incorporating a Thalidomide-based cereblon ligand with a linker . The synthetic route involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The reaction conditions typically involve the use of copper catalysts and azide-containing molecules to form the desired conjugate .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above, with optimization for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-Propargyne-PEG3-COOH primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction involves the formation of a triazole ring by reacting the alkyne group of this compound with an azide group .
Common Reagents and Conditions
Reagents: Copper catalysts, azide-containing molecules.
Major Products
The major product formed from the reaction of this compound with azide-containing molecules is a triazole-linked conjugate .
Scientific Research Applications
Thalidomide-Propargyne-PEG3-COOH has several scientific research applications, particularly in the field of PROTAC technology . PROTACs are used to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound is used as a linker in PROTACs to connect the E3 ubiquitin ligase ligand (cereblon) with the target protein ligand . This allows for the targeted degradation of specific proteins, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of Thalidomide-Propargyne-PEG3-COOH involves its role as a linker in PROTAC technology . The Thalidomide-based cereblon ligand binds to the cereblon protein, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) . This binding induces the recruitment of non-native substrates to CRL4 cereblon, leading to their subsequent ubiquitination and degradation by the proteasome . This targeted protein degradation mechanism is a key feature of PROTAC technology .
Comparison with Similar Compounds
Thalidomide-Propargyne-PEG3-COOH is unique due to its specific incorporation of a Thalidomide-based cereblon ligand and its use in PROTAC technology . Similar compounds include other PROTAC linkers that utilize different E3 ligase ligands or target protein ligands . Examples of similar compounds are:
Thalidomide-based PROTACs: These compounds also use Thalidomide as the E3 ligase ligand but may have different linkers or target protein ligands.
Von Hippel-Lindau (VHL) based PROTACs: These compounds use VHL as the E3 ligase ligand instead of cereblon.
MDM2-based PROTACs: These compounds use MDM2 as the E3 ligase ligand.
This compound stands out due to its specific use of the Thalidomide-based cereblon ligand and its application in targeted protein degradation through PROTAC technology .
Properties
IUPAC Name |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O9/c26-19-6-5-18(21(29)24-19)25-22(30)16-4-3-15(14-17(16)23(25)31)2-1-8-32-10-12-34-13-11-33-9-7-20(27)28/h3-4,14,18H,5-13H2,(H,27,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIBTSXCGDRYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B8180490.png)
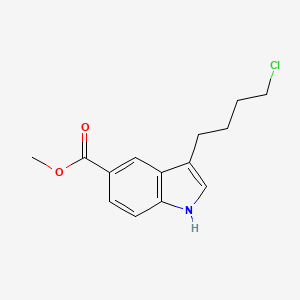
![2-Bromo-5-chlorothiazolo[4,5-b]pyridine](/img/structure/B8180499.png)
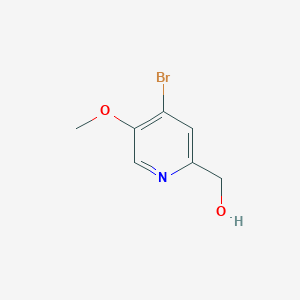
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B8180508.png)
